molecular formula C16H17NO2 B5076752 N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline

Cat. No.: B5076752
M. Wt: 255.31 g/mol
InChI Key: BPMGGGJYQAGBMB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline is an organic compound characterized by the presence of a benzodioxole ring and a dimethylaniline moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-5-12(2)7-14(6-11)17-9-13-3-4-15-16(8-13)19-10-18-15/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGGGJYQAGBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline typically involves the reaction of 1,3-benzodioxole with 3,5-dimethylaniline under specific conditions. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylaniline is unique due to its specific structural features, such as the presence of both benzodioxole and dimethylaniline moieties. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

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